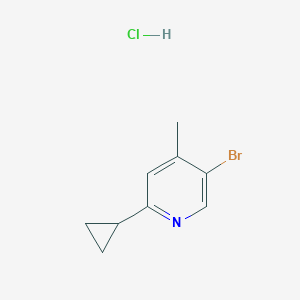

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

The bromine atom in the 5-position of the pyridine ring could potentially undergo a variety of chemical reactions, making this compound a useful building block in organic synthesis . The cyclopropyl group might influence the compound’s conformation and potentially its interactions with biological targets.

The compound’s pharmacokinetics would depend on many factors, including its physicochemical properties, formulation, route of administration, and individual patient characteristics. As a hydrochloride salt, it might have improved water solubility, which could potentially enhance its bioavailability .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound. Stability could be affected by these factors as well .

Preparation Methods

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride involves several steps. One common method includes the bromination of 2-cyclopropyl-4-methylpyridine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is used in various scientific research fields, including:

Comparison with Similar Compounds

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride can be compared with other similar compounds, such as:

2-Bromo-5-fluoropyridine: Another brominated pyridine derivative used in similar applications.

5-Bromo-2-methylpyridine: A simpler brominated pyridine with different reactivity and applications.

The uniqueness of this compound lies in its cyclopropyl and methyl substituents, which can influence its chemical reactivity and biological activity .

Biological Activity

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, a cyclopropyl group, and a methyl group. These substitutions are crucial for its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility, potentially improving bioavailability in pharmacological applications.

Synthesis

The synthesis of this compound typically involves bromination of 2-cyclopropyl-4-methylpyridine followed by hydrochloride salt formation. This method allows for the introduction of the bromine atom at the 5-position of the pyridine ring, which is essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, making it a potential inhibitor for various enzymes.

- Receptor Modulation : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, influencing pathways related to addiction and neuroprotection.

- Antimicrobial Activity : The presence of halogen substituents has been linked to enhanced antibacterial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.0 - 2.0 μg/mL |

| Staphylococcus aureus | 0.5 - 1.5 μg/mL |

| Bacillus subtilis | 2.0 - 4.0 μg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antibiotics.

Anti-inflammatory and Antioxidant Activity

Studies have also explored the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases. Additionally, antioxidant assays reveal that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of several pyridine derivatives, including this compound. The compound exhibited significant inhibition against E. coli with an MIC value of 1 μg/mL, outperforming many traditional antibiotics .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability compared to control groups .

- Anti-thrombolytic Activity : Research into the anti-thrombolytic potential revealed that derivatives similar to this compound displayed significant inhibition of clot formation, suggesting therapeutic implications in cardiovascular diseases .

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXDKYLRCLHGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.